2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid
Description
2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid is a brominated aromatic carboxylic acid derivative with a hydroxyl group at position 3 and methyl groups at positions 4 and 6. Its molecular formula is C₉H₉BrO₃, yielding a molecular weight of 245.08 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its reactive sites for substitution and coupling reactions.
Properties
CAS No. |
60935-39-9 |
|---|---|
Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-bromo-3-hydroxy-4,6-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9BrO3/c1-4-3-5(2)8(11)7(10)6(4)9(12)13/h3,11H,1-2H3,(H,12,13) |
InChI Key |
UJURUKHDVMRIPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)Br)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid typically involves the bromination of 3-hydroxy-4,6-dimethylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-amino-3-hydroxy-4,6-dimethylbenzoic acid.
Oxidation: 2-Bromo-3-oxo-4,6-dimethylbenzoic acid.
Reduction: 2-Bromo-3-hydroxy-4,6-dimethylbenzyl alcohol.
Scientific Research Applications
2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or antimicrobial properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine and hydroxyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in electrophilic or nucleophilic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2-bromo-3-hydroxy-4,6-dimethylbenzoic acid with analogous brominated benzoic acid derivatives, focusing on structural differences, physicochemical properties, and applications.
2,4,6-Tribromo-3-hydroxybenzoic Acid
- Structure : Bromine atoms at positions 2, 4, and 6; hydroxyl at position 3.
- Molecular Formula : C₇H₄Br₃O₃ (Molecular Weight : 376.82 g/mol).
- Key Differences :
- Applications : Used in materials science for synthesizing flame-retardant polymers and as a heavy-atom derivatization agent in crystallography.
4-Bromo-2,6-dimethylbenzoic Acid (CAS 74346-19-3)
- Molecular Formula : C₉H₉BrO₂ (Molecular Weight : 229.07 g/mol).
- Key Differences :
- Absence of a hydroxyl group reduces acidity (higher pKa) and hydrogen-bonding capacity.
- Methyl groups at 2 and 6 enhance steric hindrance, limiting reactivity at the para position.
- Applications : A common intermediate in agrochemical synthesis, available commercially at >97% purity.
Rhizonic Acid (2-Hydroxy-4-methoxy-3,6-dimethylbenzoic Acid)
- Structure : Hydroxyl at position 2, methoxy at position 4, and methyl groups at 3 and 6.
- Molecular Formula : C₁₀H₁₂O₅ (Molecular Weight : 212.20 g/mol).
- Key Differences :
- Methoxy group (electron-donating) at position 4 lowers acidity compared to bromine (electron-withdrawing) in the target compound.
- Natural origin (isolated from lichens) contrasts with the synthetic nature of brominated analogs.
- Applications : Studied for antimicrobial properties and as a model compound in natural product chemistry.
4-Bromo-2-(hydroxymethyl)benzoic Acid
- Structure : Bromine at position 4; hydroxymethyl group at position 2.
- Molecular Formula : C₈H₇BrO₃ (Molecular Weight : 231.05 g/mol).
- Key Differences :
- Hydroxymethyl substituent introduces primary alcohol reactivity (e.g., oxidation to carboxyl groups).
- Bromine at position 4 directs electrophilic substitution to the ortho and para positions.
- Applications : Explored in peptide conjugation and prodrug design.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Acidity (Relative pKa) | Primary Applications |
|---|---|---|---|---|---|
| This compound | C₉H₉BrO₃ | 245.08 | Br (2), OH (3), CH₃ (4,6) | Moderate (~2.8) | Pharmaceutical intermediates |
| 2,4,6-Tribromo-3-hydroxybenzoic acid | C₇H₄Br₃O₃ | 376.82 | Br (2,4,6), OH (3) | High (~1.5) | Flame retardants, crystallography |
| 4-Bromo-2,6-dimethylbenzoic acid | C₉H₉BrO₂ | 229.07 | Br (4), CH₃ (2,6) | Low (~4.2) | Agrochemical synthesis |
| Rhizonic acid | C₁₀H₁₂O₅ | 212.20 | OH (2), OCH₃ (4), CH₃ (3,6) | Moderate (~3.1) | Antimicrobial studies |
| 4-Bromo-2-(hydroxymethyl)benzoic acid | C₈H₇BrO₃ | 231.05 | Br (4), CH₂OH (2) | Moderate (~2.9) | Prodrug design |
Research Findings and Trends
- Electronic Effects : Bromine substitution at position 2 (target compound) vs. 4 (4-bromo analogs) alters electrophilic aromatic substitution patterns. For example, 2-bromo derivatives favor meta-directing hydroxyl groups, enabling regioselective functionalization.
- Solubility : Hydroxyl groups enhance water solubility, but bromine and methyl groups counterbalance this by increasing hydrophobicity. The target compound exhibits intermediate solubility in polar aprotic solvents (e.g., DMSO).
- Thermal Stability : Methyl groups in 4,6-dimethyl analogs improve thermal stability compared to hydroxylated derivatives, which may undergo dehydration at elevated temperatures.
Biological Activity
2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid (CAS: 60935-39-9) is a brominated derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrO3 |
| Molecular Weight | 273.1 g/mol |
| IUPAC Name | This compound |
| CAS Number | 60935-39-9 |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. The presence of the bromine atom and hydroxyl group allows for specific binding interactions that can influence enzyme activity and receptor function.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, making it a candidate for further investigation in metabolic disorders.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress and related damage.
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of this compound through various in vitro assays:
- Cytotoxicity Assays : In vitro cytotoxicity tests on cancer cell lines demonstrated that the compound exhibits selective cytotoxic effects. For instance, at concentrations ranging from 10 to 100 μM, significant reductions in cell viability were observed in certain cancer types while sparing normal cells.
- Anti-inflammatory Activity : The compound has been tested for its anti-inflammatory effects using models of inflammation. Results indicated a reduction in pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis at concentrations as low as 20 μM .
- Diuretic Activity : Research involving derivatives of benzoic acid indicated that modifications at specific positions could enhance diuretic activity, with some derivatives showing improved efficacy compared to traditional diuretics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and alters electronic properties, which may improve binding affinity to biological targets.
- Hydroxyl Group : The hydroxyl group plays a crucial role in mediating hydrogen bonding interactions with target proteins, influencing both solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
